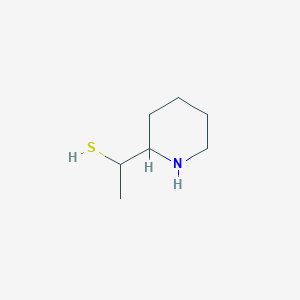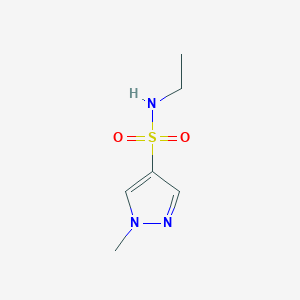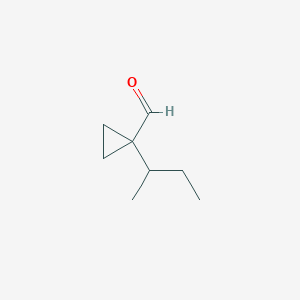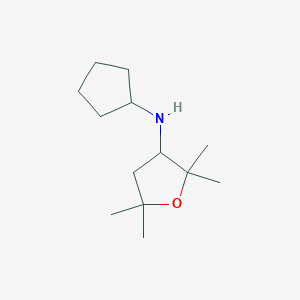
1,1,1-Trifluoro-3-methyl-2,4-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-methylpentane-2,4-dione is an organic compound with the molecular formula C6H7F3O2. It is a derivative of pentanedione, where three hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-methylpentane-2,4-dione can be synthesized through several methods. One common method involves the reaction of 3-methyl-2,4-pentanedione with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like diethyl ether at a temperature of around 30°C for 2 hours, yielding the desired product .
Industrial Production Methods
In industrial settings, the production of 1,1,1-trifluoro-3-methylpentane-2,4-dione often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-methylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-methylpentane-2,4-dione has several applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-methylpentane-2,4-dione involves its ability to form stable complexes with metal ions. The trifluoromethyl group enhances the compound’s electron-withdrawing properties, making it a strong ligand. This property allows it to interact with various molecular targets, including enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but lacks the methyl group at the third position.
Hexafluoroacetylacetone: Contains six fluorine atoms, making it more electron-withdrawing.
Acetylacetone: Lacks fluorine atoms, making it less electron-withdrawing.
Uniqueness
1,1,1-Trifluoro-3-methylpentane-2,4-dione is unique due to the presence of both the trifluoromethyl group and the methyl group, which provide a balance of electron-withdrawing and electron-donating effects. This balance makes it a versatile reagent in various chemical reactions and applications .
Properties
Molecular Formula |
C6H7F3O2 |
|---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C6H7F3O2/c1-3(4(2)10)5(11)6(7,8)9/h3H,1-2H3 |
InChI Key |
LVMIOLNODODDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol](/img/structure/B13282137.png)
![(2-Ethoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B13282162.png)

amine](/img/structure/B13282178.png)
![3-[(2-Methyloxolan-3-yl)amino]benzonitrile](/img/structure/B13282179.png)
amine](/img/structure/B13282185.png)
![[1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B13282186.png)



amine](/img/structure/B13282212.png)
